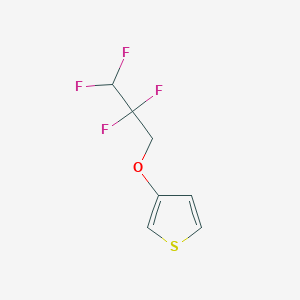

3-(2,2,3,3-Tetrafluoropropoxy)thiophene

Description

Structure

3D Structure

Properties

CAS No. |

144203-97-4 |

|---|---|

Molecular Formula |

C7H6F4OS |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)thiophene |

InChI |

InChI=1S/C7H6F4OS/c8-6(9)7(10,11)4-12-5-1-2-13-3-5/h1-3,6H,4H2 |

InChI Key |

CWWURFGVVNXFNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1OCC(C(F)F)(F)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Reaction Mechanism Elucidation

Advanced Approaches for Alkoxylation and Tetrafluoropropoxylation of Thiophene (B33073) Scaffolds

The introduction of an alkoxy group, and specifically a tetrafluoropropoxy group, onto a thiophene ring is typically achieved through cross-coupling reactions. These methods involve the formation of a carbon-oxygen (C-O) bond between a thiophene precursor and the corresponding alcohol. Transition-metal catalysis, particularly using copper or palladium, is the cornerstone of modern alkoxylation techniques. These catalytic systems enable the reaction to proceed under milder conditions and with greater efficiency than classical methods.

For the specific synthesis of 3-alkoxythiophenes, the Ullmann condensation is a frequently employed method. This reaction traditionally involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper. Modern iterations have rendered this process catalytic, utilizing a copper catalyst, a suitable ligand, and a base to facilitate the reaction between a 3-halothiophene and an alcohol like 2,2,3,3-tetrafluoropropanol.

Regioselective Functionalization Strategies for Thiophene Derivatives

Achieving substitution selectively at the 3-position of the thiophene ring is a significant challenge due to the higher intrinsic reactivity of the 2- and 5-positions (the α-positions) towards many electrophilic and metal-catalyzed reactions. derpharmachemica.com Several strategies have been developed to overcome this and direct functionalization to the 3-position (a β-position).

Use of Pre-functionalized Substrates: The most straightforward approach is to start with a thiophene molecule that is already functionalized at the 3-position with a group suitable for cross-coupling, such as a halogen (e.g., 3-bromothiophene (B43185) or 3-iodothiophene). orgsyn.org This pre-installed functional group directs the subsequent alkoxylation reaction to the desired location.

Directed Metalation: Another advanced strategy involves the use of a directing group at the 2-position. This group coordinates to a metalating agent (like an organolithium reagent) and directs the removal of a proton from the adjacent 3-position. The resulting 3-lithiated thiophene can then react with an electrophile. While complex, this method offers precise control.

C-H Activation: More recent methods focus on the direct C-H functionalization of thiophene. acs.orgacs.org By choosing a specific catalyst and directing group, it is possible to selectively activate and functionalize the C-H bond at the 3-position, bypassing the need for pre-functionalization with a halogen. For instance, rhodium-based catalysts have been effective in directing the functionalization of thiophene-2-carboxylic acids to the C3-position. acs.org

The table below summarizes common strategies for achieving regioselectivity in thiophene functionalization.

| Strategy | Description | Key Reagents/Conditions | Selectivity | Reference |

| Halogen Dance/Isomerization | Rearrangement of a bromo- or iodothiophene to a more thermodynamically stable isomer under the influence of a strong base. | LDA, KNH₂ | Can be used to access 3-substituted isomers from 2-substituted ones. | |

| Directed ortho-Metalation (DoM) | A directing group (e.g., -CONR₂, -SO₂NR₂) at one position directs deprotonation to the adjacent position. | n-BuLi, s-BuLi, LDA | High for the position ortho to the directing group. | |

| Precursor Synthesis | Starting with a 3-halothiophene to ensure the reaction occurs at the C3 position. | 3-Bromothiophene, 3-Iodothiophene (B1329286) | High for the C3 position. | orgsyn.org |

| Catalyst-Controlled C-H Functionalization | A transition metal catalyst selectively activates a specific C-H bond based on steric or electronic factors. | Rh(III), Pd(II) catalysts | Can be tuned to favor C2, C3, or C4 positions. | acs.org |

Mechanistic Studies of Carbon-Oxygen Bond Formation with Fluorinated Propoxy Groups

The mechanism of C-O bond formation, particularly in copper-catalyzed Ullmann-type reactions, is a subject of detailed study. The process is generally believed to follow a catalytic cycle involving the copper catalyst in different oxidation states (typically Cu(I) and Cu(III)).

Oxidative Addition: The cycle begins with the coordination of the 3-halothiophene to the Cu(I) catalyst. This is followed by oxidative addition, where the C-X bond (X = Br, I) of the thiophene is broken, and the copper center is oxidized to Cu(III), forming a thienyl-Cu(III)-halide intermediate.

Ligand Exchange: The alkoxide, formed by the deprotonation of 2,2,3,3-tetrafluoropropanol by a base (e.g., potassium carbonate, cesium carbonate), displaces the halide on the Cu(III) center. The high acidity of fluorinated alcohols, due to the electron-withdrawing nature of the fluorine atoms, facilitates this deprotonation step. researchgate.net

Reductive Elimination: The final and key step is reductive elimination from the Cu(III) intermediate. The thiophene ring and the tetrafluoropropoxy group form a new C-O bond, yielding the final product, 3-(2,2,3,3-Tetrafluoropropoxy)thiophene. The copper catalyst is simultaneously reduced back to its active Cu(I) state, allowing it to re-enter the catalytic cycle.

The presence of fluorine atoms in the propoxy group can influence the reaction kinetics. The electron-withdrawing effect makes the corresponding alcohol more acidic and the resulting alkoxide a better nucleophile, which can accelerate the ligand exchange and reductive elimination steps.

Precursor Design and Optimized Synthesis for this compound

The optimal synthesis of this compound requires careful selection of precursors and reaction conditions.

Thiophene Precursor: 3-Bromothiophene is a common and commercially available precursor. orgsyn.org While 3-iodothiophene is more reactive towards oxidative addition, its higher cost and lower stability often make 3-bromothiophene the more practical choice for research-scale production.

Alkoxy Precursor: The fluorinated alcohol, 2,2,3,3-tetrafluoropropan-1-ol, is the direct source of the tetrafluoropropoxy group. Its purity is crucial to avoid side reactions.

Optimized Synthesis: An optimized laboratory synthesis would involve the slow addition of 3-bromothiophene to a mixture of the copper catalyst, a ligand, a strong base, and 2,2,3,3-tetrafluoropropan-1-ol in a high-boiling point, polar aprotic solvent like DMF, DMAc, or NMP. The reaction is typically heated to ensure a reasonable reaction rate. Post-reaction workup involves filtering the catalyst and salts, followed by extraction and purification, often via column chromatography or distillation, to isolate the pure product.

Catalytic Systems and Reaction Condition Optimization for High Yield and Purity

The success of the synthesis hinges on the catalytic system and the fine-tuning of reaction parameters. High yield and purity are achieved by minimizing side reactions, such as debromination of the starting material or homocoupling of the thiophene. nih.gov

Catalysts: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are highly effective. In some cases, palladium-based catalysts used in Buchwald-Hartwig etherification can also be employed, though copper is more traditional for this type of transformation.

Ligands: The addition of a ligand can stabilize the copper catalyst, prevent its agglomeration into inactive species, and accelerate the catalytic cycle. Common ligands for Ullmann-type reactions include phenanthroline, L-proline, and various N,N-dimethylated amino acids.

Bases: A strong, non-nucleophilic base is required to deprotonate the alcohol. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. Cesium carbonate is often superior due to the higher solubility of its salts and the "cesium effect," which can promote faster reaction rates.

Solvents and Temperature: Polar aprotic solvents like NMP, DMF, or DMSO are preferred as they can dissolve the ionic intermediates and withstand the high temperatures (often 100-160 °C) required for the reaction to proceed efficiently.

The following table illustrates typical conditions that might be optimized for this synthesis.

| Parameter | Variation | Effect on Reaction |

| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Choice affects catalytic activity and reaction rate. CuI is common for aryl halides. |

| Ligand | 1,10-Phenanthroline, L-Proline, DMEDA | Improves catalyst stability and solubility; accelerates reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases can increase the rate but may cause side reactions. Cs₂CO₃ is often optimal. |

| Solvent | DMF, NMP, Dioxane, Toluene | Polarity and boiling point are critical. NMP is a good choice for high-temperature reactions. |

| Temperature | 80 °C - 160 °C | Higher temperatures increase rate but can lead to decomposition. Optimization is key. |

Scalability Considerations for Research-Oriented Production of the Monomer

Transitioning the synthesis of this compound from a small-scale laboratory experiment to a larger, research-oriented production (gram to kilogram scale) introduces several practical considerations.

Cost of Reagents: The cost of the catalyst (especially if palladium-based), ligands, and the fluorinated alcohol can be significant. Optimizing the catalyst loading to the lowest effective percentage is crucial for economic viability.

Reaction Hardware: Larger reaction vessels are required, and efficient heating and stirring become more critical to ensure a homogeneous reaction mixture and prevent localized overheating.

Thermal Management: The Ullmann reaction is often exothermic. On a larger scale, this heat must be managed effectively to prevent a runaway reaction. This may require controlled addition of reagents or the use of reactor cooling systems.

Purification: Purification by column chromatography, which is common in the lab, becomes impractical and costly at a large scale. Alternative methods like vacuum distillation or recrystallization must be developed. The relatively high boiling point of the product may make high-vacuum distillation a viable option.

Workup and Waste: The handling of larger volumes of solvents and the disposal of copper-containing waste streams must be considered from both a safety and environmental perspective. Developing a process that allows for catalyst recycling would be a significant advantage for scalability. researchgate.net

A scalable process would ideally use a low-cost copper catalyst, avoid expensive or complex ligands if possible, use an inexpensive base and solvent, and allow for non-chromatographic purification.

Comprehensive Spectroscopic and Structural Characterization

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: Provides information on polar bonds and is particularly useful for identifying the strong, characteristic absorptions of C-F and C-O bonds.

Raman Spectroscopy: Complements FT-IR by being more sensitive to non-polar, symmetric bonds, such as the C=C and C-S bonds within the thiophene (B33073) ring.

The spectra would be dominated by intense C-F stretching vibrations. Other key signals would confirm the presence of the thiophene ring (C-H, C=C, C-S stretches) and the ether linkage (C-O-C stretch).

Predicted Characteristic Vibrational Frequencies Data is predicted based on characteristic group frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Thiophene Ring | 3120 - 3080 | Medium / Strong |

| C-H Stretch (Aliphatic) | -CF₂H | 3010 - 2990 | Medium / Medium |

| C=C Stretch | Thiophene Ring | 1550 - 1400 | Medium / Strong |

| C-F Stretch | -CF₂-CF₂- | 1300 - 1100 | Very Strong / Weak |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1270 - 1230 | Strong / Medium |

| C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether | 1050 - 1010 | Medium / Strong |

| C-S Stretch | Thiophene Ring | 850 - 650 | Medium / Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular weight of a compound with high precision, which allows for the unambiguous confirmation of its elemental formula (C₇H₆F₄OS). Furthermore, by analyzing the fragmentation patterns produced upon ionization, HRMS provides valuable information about the molecule's structure and connectivity.

The molecular ion peak [M]⁺ would be observed at a precise m/z value corresponding to the exact mass. The fragmentation would likely proceed through characteristic pathways for ethers and fluorinated compounds, such as cleavage of the C-O ether bond and fragmentation of the fluoroalkyl chain.

Predicted HRMS Fragmentation Data Based on the molecular structure C₇H₆F₄OS (Exact Mass: 226.0075).

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 226.0075 | [C₇H₆F₄OS]⁺ | Molecular Ion [M]⁺ |

| 175.0006 | [C₆H₅F₂OS]⁺ | Loss of CHF₂ radical |

| 113.0031 | [C₃H₃F₄O]⁺ | Fragment from propoxy chain |

| 111.9830 | [C₅H₃OS]⁺ | Loss of C₂H₃F₄ radical (cleavage at O-CH₂) |

| 97.0010 | [C₄H₄S-O]⁺ | Thiophene-3-oxy cation |

| 83.9722 | [C₄H₄S]⁺ | Thiophene radical cation |

X-ray Diffraction (XRD) and X-ray Crystallography for Solid-State Packing and Intermolecular Interactions

Should 3-(2,2,3,3-Tetrafluoropropoxy)thiophene be obtained in a crystalline form suitable for single-crystal X-ray diffraction (XRD), this technique would provide the most definitive structural proof. X-ray crystallography determines the precise three-dimensional coordinates of each atom in the solid state, yielding accurate bond lengths, bond angles, and torsion angles.

This analysis would reveal:

The planarity of the thiophene ring.

The specific conformation of the flexible tetrafluoropropoxy side chain, including the torsion angles around the C-O and C-C bonds.

The arrangement of molecules within the crystal lattice. This crystal packing information is crucial for understanding intermolecular forces, such as potential weak hydrogen bonds (e.g., C-H···F or C-H···O), dipole-dipole interactions driven by the polar C-F and C-O bonds, and possible π-π stacking interactions between the thiophene rings of adjacent molecules.

As no public crystal structure data is available, this remains a theoretical analysis of the invaluable information that such an experiment would provide.

In Depth Theoretical and Computational Chemistry Investigations

Electronic Structure Elucidation via Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio calculations are at the forefront of computational chemistry, providing a quantum mechanical framework to explore the electronic landscape of molecules. researchgate.net For 3-(2,2,3,3-tetrafluoropropoxy)thiophene, these methods are instrumental in understanding its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com

For this compound, the HOMO is predominantly localized on the electron-rich thiophene (B33073) ring, a characteristic feature of thiophene and its derivatives. nih.gov Conversely, the LUMO's electron density is expected to be significantly influenced by the electron-withdrawing tetrafluoropropoxy group. This distribution suggests that the thiophene ring acts as the primary electron donor, while the substituent facilitates electron acceptance.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

This interactive table allows for the sorting of parameters.

The distribution of electron density within a molecule is fundamental to its interactions with other chemical species. Charge distribution analysis and Electrostatic Potential Surface (ESP) mapping are powerful computational tools to visualize and quantify this distribution. nih.gov

In this compound, the ESP map is expected to reveal distinct regions of positive and negative electrostatic potential. The area around the fluorine atoms of the tetrafluoropropoxy group will exhibit a strong negative potential (red/yellow regions) due to the high electronegativity of fluorine. This indicates a region susceptible to electrophilic attack. Conversely, the hydrogen atoms and potentially the sulfur atom of the thiophene ring will show a more positive potential (blue regions), highlighting sites for nucleophilic interaction.

The aromaticity of the thiophene ring is a defining feature of its chemistry. nih.gov However, the introduction of a substituent, particularly one with strong electronic effects like the tetrafluoropropoxy group, can modulate this aromaticity.

The tetrafluoropropoxy group is primarily an electron-withdrawing substituent due to the inductive effect of the fluorine atoms. This electron withdrawal can influence the π-electron system of the thiophene ring. While the oxygen atom of the propoxy group has lone pairs that could potentially participate in resonance and donate electron density to the ring, the strong -I effect of the fluorinated chain is expected to dominate.

Computational methods can quantify this influence by calculating aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) or by analyzing the bond lengths within the thiophene ring. A decrease in aromaticity would be indicated by a greater degree of bond length alternation. The π-conjugation within the thiophene ring is intrinsically linked to its aromaticity. The electron-withdrawing nature of the substituent is likely to perturb the delocalization of the π-electrons, which could have implications for the molecule's electronic and optical properties.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT and ab initio methods provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective, exploring the molecule's conformational landscape and its behavior over time.

For this compound, a key area of investigation for MD simulations is the rotational freedom around the C-O-C ether linkage. The simulations can reveal the preferred dihedral angles and the energy barriers associated with rotation. This information is crucial for understanding the molecule's flexibility and the range of shapes it can adopt in different environments.

The conformational landscape will be influenced by steric interactions between the tetrafluoropropoxy group and the thiophene ring, as well as by electrostatic interactions. MD simulations can identify the most stable conformers and the relative populations of different conformational states at a given temperature. This dynamic behavior is essential for accurately predicting properties that depend on an ensemble of structures, such as spectroscopic signatures and interaction patterns with other molecules.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. github.ioresearchgate.net

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. github.ioresearchgate.net The predicted shifts for the thiophene protons and carbons will be influenced by the electron-withdrawing nature of the substituent. For instance, the protons on the thiophene ring are expected to be deshielded compared to unsubstituted thiophene, resulting in higher chemical shift values.

Vibrational Frequencies: The infrared (IR) spectrum of the molecule can be simulated by calculating its vibrational frequencies. nih.gov These calculations can help in assigning the experimentally observed absorption bands to specific molecular vibrations, such as C-H stretching, C-S stretching of the thiophene ring, and the characteristic vibrations of the C-F and C-O bonds in the substituent. nih.gov

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of a molecule. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the thiophene ring, with the energy of these transitions being modulated by the tetrafluoropropoxy substituent.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR (thiophene ring, ppm) | 7.0-7.5 |

| ¹³C NMR (thiophene ring, ppm) | 110-140 |

| IR (C-F stretch, cm⁻¹) | 1100-1300 |

| UV-Vis λmax (nm) | ~240 |

This interactive table allows for the sorting of spectroscopic parameters.

Reaction Pathway and Transition State Analysis for Synthetic Mechanisms

Computational chemistry can provide deep insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. organic-chemistry.orgderpharmachemica.com For the synthesis of this compound, a likely synthetic route is the Williamson ether synthesis, involving the reaction of 3-hydroxythiophene with a suitable 2,2,3,3-tetrafluoropropyl halide or sulfonate in the presence of a base.

DFT calculations can be used to model the reaction pathway of this synthesis. This involves locating the structures of the reactants, the transition state, and the products. The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined.

This analysis can help in understanding the feasibility of the proposed synthetic route and can provide insights into the factors that influence the reaction rate. For example, the calculations can reveal the role of the base in deprotonating the 3-hydroxythiophene and the nature of the nucleophilic attack on the fluorinated alkyl electrophile. Furthermore, computational analysis can explore potential side reactions and help in optimizing the reaction conditions to maximize the yield of the desired product.

Polymerization Science and Polymer Architecture Engineering

Electrochemical Polymerization of 3-(2,2,3,3-Tetrafluoropropoxy)thiophene Monomer

Electrochemical polymerization is a direct method to synthesize conductive polymer films on an electrode surface. The process involves the oxidation of the monomer, which initiates a chain-growth reaction, leading to the deposition of a polymer film.

The electrochemical reactivity of a thiophene (B33073) monomer is determined by its oxidation potential (E_ox_), which is the potential required to remove an electron from the thiophene ring and form a radical cation. This step is crucial for initiating polymerization. The substituent at the 3-position of the thiophene ring significantly influences this potential. Electron-donating groups, such as alkyl or alkoxy chains, generally lower the oxidation potential, making the monomer easier to polymerize. Conversely, electron-withdrawing groups increase the oxidation potential.

The 2,2,3,3-tetrafluoropropoxy group on the target monomer is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Therefore, the oxidation potential of this compound is expected to be higher than that of its non-fluorinated alkoxy or alkyl counterparts. For context, 3-alkylthiophenes typically exhibit oxidation potentials around 1.3-1.5 V versus a saturated calomel (B162337) electrode (SCE). mdpi.comdtic.mil Monomers with ether linkages, like 3-methoxythiophene, can have lower oxidation potentials (e.g., 1.1 V), while the presence of strong withdrawing groups, as seen in other complex thiophenes, can elevate the potential to 1.8 V or higher. researchgate.net The higher oxidation potential for the title compound necessitates a greater applied potential to initiate polymerization. dtic.mil

Table 1: Comparison of Oxidation Potentials for Various Thiophene Monomers

| Monomer | Substituent Nature | Typical Oxidation Potential (vs. SCE or similar) |

|---|---|---|

| 3-Methoxythiophene | Electron-Donating | ~1.1 V researchgate.net |

| 3-Hexylthiophene | Electron-Donating | ~1.3 V mdpi.com |

| Thiophene | Unsubstituted | ~1.6-1.8 V winona.edu |

| 3-Thiophenecarboxylic acid | Electron-Withdrawing | ~1.8 V researchgate.net |

This table is generated based on typical values from cited literature to provide context.

The generally accepted mechanism for the electro-oxidative polymerization of thiophene and its derivatives proceeds through a series of steps initiated by the monomer's oxidation at the anode surface. winona.edunih.gov

Oxidation: The monomer, this compound, diffuses to the anode surface where it is oxidized to a radical cation. This is the rate-determining step.

Dimerization: Two radical cations couple, typically at the 5-position (the most electron-rich and sterically accessible site), to form a dicationic dimer. This coupling is a head-to-head linkage.

Deprotonation: The dimer expels two protons to form a neutral, conjugated bithiophene molecule.

Chain Growth: This newly formed dimer has a lower oxidation potential than the original monomer and is immediately re-oxidized to its radical cation. It can then couple with another monomer radical cation or another oligomer radical cation. This process of oxidation, coupling, and deprotonation repeats, extending the polymer chain. dtic.mil

Film Formation: As the polymer chain grows, its solubility in the electrolyte solution decreases, causing it to precipitate onto the electrode surface, forming an adherent, conductive film. rsc.org The anions from the electrolyte (counter-ions) are incorporated into the film to balance the positive charge of the oxidized polymer backbone. researchgate.net

This process typically results in polymers with some degree of regio-irregularity (a mix of head-to-tail and head-to-head linkages) because the coupling can occur between any two radical cations. cmu.edu

The properties of the resulting poly[this compound] film are highly dependent on the conditions of the electrochemical synthesis.

Electrolyte System: The choice of solvent and supporting electrolyte salt is critical. The solvent must dissolve both the monomer and the electrolyte while being electrochemically stable at the required polymerization potential. Acetonitrile (B52724) and propylene (B89431) carbonate are common choices. The electrolyte anion (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) acts as the dopant, becoming embedded in the polymer matrix to maintain charge neutrality. researchgate.net The size and shape of this anion can significantly affect the morphology, packing, and, consequently, the conductivity and electrochromic properties of the polymer film.

Polymerization Parameters:

Applied Potential/Current: The rate of polymerization increases with a higher applied potential (potentiostatic method) or current (galvanostatic method). dtic.mil However, excessively high potentials can lead to over-oxidation and degradation of the polymer, creating defects and reducing the effective conjugation length.

Monomer Concentration: A higher monomer concentration generally leads to a faster polymerization rate and the formation of higher molecular weight polymers.

Scan Rate (in Cyclic Voltammetry): When using potentiodynamic methods like cyclic voltammetry, the scan rate affects the film's morphology and density. Slower scan rates often produce more uniform and compact films. winona.edu

Temperature: Temperature influences monomer diffusion and reaction kinetics, thereby affecting the growth rate and structure of the polymer film.

Chemical Polymerization Routes for Poly[this compound] (e.g., Oxidative Coupling, Grignard Metathesis)

Chemical polymerization methods are often preferred for producing larger quantities of processable polymer powders that can be dissolved and cast into films.

Oxidative Coupling Polymerization: This is a common and straightforward method for synthesizing polythiophenes. It typically involves using an oxidizing agent like iron(III) chloride (FeCl₃) in a suitable solvent such as chloroform (B151607) or nitrobenzene. mdpi.com The mechanism is believed to proceed via a radical pathway similar to electropolymerization. mdpi.com While effective for producing high molecular weight polymers from some monomers like 3-hexylthiophene, this method often yields polymers with significant regio-irregularity (head-to-head and tail-to-tail defects), which can disrupt π-conjugation. researchgate.net For ether-substituted thiophenes, achieving high molecular weights with this method can be challenging. mdpi.comresearchgate.net

Grignard Metathesis (GRIM) Polymerization: This method is a type of catalyst-transfer polycondensation and is the premier technique for synthesizing highly regioregular poly(3-substituted thiophenes). cmu.educore.ac.uk The process begins with the formation of a thienyl Grignard reagent from a di-halogenated monomer (e.g., 2,5-dibromo-3-(2,2,3,3-tetrafluoropropoxy)thiophene). A nickel catalyst, typically Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), is then added. The polymerization proceeds via a quasi-"living" chain-growth mechanism, where the catalyst remains at the end of the growing polymer chain and "walks" along as new monomer units are added. core.ac.ukrsc.org This catalytic cycle strongly favors the formation of head-to-tail linkages, resulting in polymers with very high regioregularity (>95%). core.ac.uk

Control over Regioregularity and Molecular Weight Distribution in the Polymer

Control over the polymer's microstructure is essential for optimizing its electronic and optical properties. High regioregularity allows the polymer chains to adopt a more planar conformation, facilitating intermolecular π-π stacking and improving charge carrier mobility.

Regioregularity Control: As mentioned, GRIM polymerization is the most effective method for achieving high head-to-tail (HT) regioregularity. cmu.educore.ac.uk The steric hindrance and electronic effects of the catalyst-ligand system guide the regioselective coupling. In contrast, chemical oxidation with FeCl₃ and standard electropolymerization produce polymers with lower and less controlled regioregularity. cmu.eduresearchgate.net The presence of the 3-alkoxy substituent can lead to slightly less regular polymers compared to 3-alkylthiophenes even with the GRIM method, possibly due to interactions between the ether oxygen and the nickel catalyst. researchgate.net

Molecular Weight Control: The ability to control the polymer's molecular weight (MW) and achieve a narrow molecular weight distribution (polydispersity index, PDI) is another key advantage of certain synthetic routes. In GRIM polymerization, the MW can be controlled by adjusting the molar ratio of the monomer to the nickel initiator, a characteristic of chain-growth polymerizations. core.ac.uknih.gov Using externally initiated GRIM polymerization can provide even more precise control over MW and yield polymers with narrow PDI. nih.gov Oxidative coupling with FeCl₃ generally provides less control over MW and results in broader PDIs. mdpi.com

Table 2: Comparison of Polymerization Methods for Poly(3-substituted thiophenes)

| Polymerization Method | Regioregularity Control | Molecular Weight Control | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Electrochemical Polymerization | Low to Moderate | Poor | Direct film formation on electrode; simple setup winona.edu | Limited to conductive substrates; difficult to process rsc.org |

| Oxidative Coupling (FeCl₃) | Low to Moderate | Poor | Simple; inexpensive; scalable mdpi.com | Poor structural control; polymer may contain metal impurities researchgate.net |

This table summarizes general characteristics based on cited literature.

Co-Polymerization Strategies with Complementary Monomers for Tailored Properties

Copolymerization, the process of polymerizing two or more different monomers together, is a powerful strategy for fine-tuning the properties of the final material. For poly[this compound], copolymerization can be used to modulate its electronic energy levels, solubility, morphology, and electro-optical characteristics.

Random Copolymers: Introducing a comonomer into the polymerization reaction (either chemical or electrochemical) can lead to a random copolymer where the monomer units are arranged statistically along the polymer backbone. For example, copolymerizing this compound with a monomer like unsubstituted thiophene or a 3-alkylthiophene could be used to balance the electron-withdrawing effects of the fluoroalkoxy group, thereby tuning the polymer's band gap and HOMO/LUMO energy levels. researchgate.net

Block Copolymers: The synthesis of block copolymers, where long sequences of one monomer are covalently bonded to sequences of another, can be achieved using living polymerization techniques like GRIM. core.ac.uk By sequentially adding different monomers to the reaction, well-defined block copolymers can be created. nih.gov A block copolymer of this compound and a more electron-donating thiophene derivative could lead to materials with unique self-assembly properties, forming nanostructured domains that are beneficial for applications like organic photovoltaics.

Copolymerization with Fluorinated Monomers: A particularly relevant strategy involves copolymerization with other fluorinated monomers, such as 1,4-dithienyl-2,3,5,6-tetrafluorophenylene. northwestern.edu This approach can enhance intermolecular interactions and promote desirable solid-state packing while maintaining good solubility and redox stability, which is advantageous for applications in bioelectronics and sensors. northwestern.edu The direct heteroarylation polymerization (DHAP) is another effective method for creating such copolymers. northwestern.edu

Advanced Electrochemical Characterization of Polymeric Systems

Cyclic Voltammetry (CV) for Redox Behavior and Band Gap Estimation

Cyclic voltammetry is a primary tool for investigating the redox characteristics of poly(3-(2,2,3,3-tetrafluoropropoxy)thiophene) films. By sweeping the potential applied to an electrode coated with the polymer, one can observe the oxidation (p-doping) and reduction (n-doping or de-doping) processes.

During an anodic scan, the polymer film is oxidized, leading to the formation of charge carriers. This process is visible as an anodic (oxidation) peak in the voltammogram. The reverse scan shows a cathodic (reduction) peak corresponding to the return of the polymer to its neutral state. The potentials at which these peaks occur (Epa and Epc) are characteristic of the material. For many polythiophenes, the oxidation process is electrochemically reversible. utexas.eduutexas.edu

The presence of the electron-withdrawing 2,2,3,3-tetrafluoropropoxy group is expected to make the polymer more difficult to oxidize compared to unsubstituted polythiophene, thus shifting the anodic peak potential to higher values. mdpi.com This is because the substituent group stabilizes the electron density on the polymer backbone. mdpi.com The stability of the polymer film can be assessed by performing multiple CV cycles; a stable film will show minimal decrease in peak currents over numerous scans. utexas.edu

Table 1: Representative Cyclic Voltammetry Data for a Substituted Polythiophene Film

| Parameter | Description | Typical Value (vs. Ag/AgCl) |

|---|---|---|

| Epa | Anodic Peak Potential | +1.1 V |

| Epc | Cathodic Peak Potential | +0.9 V |

| ΔEp | Peak Separation (Epa - Epc) | 0.2 V |

| Eonset, ox | Onset Potential of Oxidation | +0.8 V |

| Eonset, red | Onset Potential of Reduction | -1.6 V |

Note: These are representative values for a substituted polythiophene and may vary for poly(this compound).

The electrochemical band gap (Eg) is a critical parameter that can be estimated from CV data. It represents the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer. The Eg is calculated from the onset potentials of the p-doping (oxidation) and n-doping (reduction) processes. nih.govresearchgate.net

The onset oxidation potential (Eonset, ox) and onset reduction potential (Eonset, red) are determined by finding the intersection of the tangent to the rising current with the baseline current. nih.gov The HOMO and LUMO energy levels can then be estimated using empirical formulas that relate these potentials to a reference level (often ferrocene/ferrocenium, Fc/Fc⁺).

The electrochemical band gap is calculated using the following equation: Eg = e(Eonset, ox - Eonset, red)

It is important to note that electrochemical band gaps are often found to be larger than optical band gaps determined from UV-Vis spectroscopy, a difference attributed to exciton (B1674681) binding energy. nih.govresearchgate.net

Spectroelectrochemistry (e.g., UV-Vis-NIR, EPR in situ) for Real-Time Electronic Structure Changes

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement, allowing for real-time observation of changes in the electronic structure of the polymer film as it is doped and de-doped. nih.govresearchgate.net

Upon oxidation (p-doping), electrons are removed from the polymer backbone, creating radical cations known as polarons. digitellinc.comresearchgate.net These polarons are the primary charge carriers at low doping levels and introduce new electronic states within the polymer's band gap. researchgate.net As the oxidation level increases, two polarons can combine to form a dication known as a bipolaron, which is a spinless charge carrier. digitellinc.comresearchgate.net

Polarons : These species are radical cations and are therefore paramagnetic, making them detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net

Bipolarons : These are dications and are diamagnetic. Their formation leads to a decrease in the EPR signal intensity. nih.gov

The simultaneous use of in-situ EPR and UV-Vis-NIR spectroscopy is a powerful method to differentiate between the formation of polarons and bipolarons during the doping process. nih.govresearchgate.net

The formation of polarons and bipolarons induces significant changes in the polymer's optical absorption spectrum. researchgate.net

Neutral State : The neutral polymer exhibits a strong absorption band in the visible region, corresponding to the π–π* electronic transition. For polythiophenes, this is typically between 450 and 550 nm. researchgate.net20.210.105

Doped State : As the polymer is oxidized, the intensity of the π–π* transition band decreases. researchgate.net Simultaneously, new absorption bands appear at lower energies (in the near-infrared, NIR, region). These new bands are the spectroscopic signature of polaron and bipolaron states. researchgate.netresearchgate.netresearchgate.net Polaron bands typically appear at lower energies than bipolaron bands. For instance, in substituted polythiophenes, polaron bands might be observed around 800-850 nm, while bipolaron bands appear at higher energies. researchgate.net

A blue shift in the main absorption band during oxidation is often observed, which can be attributed to the progressive oxidation of the longest, most conjugated polymer chains first. researchgate.net

Table 2: Typical Spectroelectrochemical Data for a Polythiophene Film

| Polymer State | Spectroscopic Feature | Typical Wavelength (nm) |

|---|---|---|

| Neutral | π–π* Transition | 450 - 550 |

| Low Doping | Polaron Band 1 | ~825 |

| Polaron Band 2 | >1500 | |

| High Doping | Bipolaron Band | ~640 - 800 |

Note: Wavelengths are representative and depend on the specific polymer structure and solvent. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics and Conductivity

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the various resistive and capacitive properties of the polymer film and its interfaces. researchgate.netresearchgate.net By applying a small AC voltage perturbation at different frequencies, an impedance spectrum (often displayed as a Nyquist plot) is generated. mdpi.com

This spectrum can be modeled with an equivalent electrical circuit to quantify different processes. researchgate.netnih.gov For a polymer film on an electrode, the typical components include:

Solution Resistance (Rs) : The resistance of the electrolyte, observed at high frequencies.

Charge Transfer Resistance (Rct) : The resistance to the flow of charge at the electrode/polymer and/or polymer/electrolyte interface. It appears as a semicircle in the Nyquist plot. nih.gov A smaller Rct indicates faster charge transfer kinetics.

Double-Layer Capacitance (Cdl) : Capacitance at the interfaces.

Warburg Impedance (Zw) : Related to the diffusion of ions within the polymer film, visible at low frequencies.

EIS is particularly useful for evaluating the conductivity of the polymer in its doped state and understanding the kinetics of the doping/de-doping process, which are crucial for applications in sensors, capacitors, and transistors. researchgate.netitu.edu.tr

Table 3: Representative Parameters from EIS of a Conductive Polymer Film

| Parameter | Description | Typical Value |

|---|---|---|

| Rs | Solution Resistance | 5 - 50 Ω·cm² |

| Rct | Charge Transfer Resistance | 10 - 500 Ω·cm² |

| Cdl | Double-Layer Capacitance | 1 - 20 µF·cm⁻² |

Note: Values are highly dependent on the experimental setup, including the electrolyte, electrode, and film thickness. nih.gov

Morphological and Supramolecular Organization of Polymer Films

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Morphology

Atomic Force Microscopy is a powerful tool for visualizing the surface of polymer films with nanoscale resolution, providing direct insight into the film's texture and features.

In studies of polythiophene derivatives, AFM reveals that surface morphology is highly dependent on processing conditions such as the solvent used, annealing temperature, and deposition method. For instance, films of poly(3-hexylthiophene) (P3HT), a benchmark polythiophene, show the formation of nanofibrillar structures, which are indicative of underlying crystalline domains. nih.gov The surface morphology of polymer blend films containing poly(3-hexylthiophene-co-thiophene) also shows semi-crystalline structures when analyzed by AFM. researchgate.net The investigation of ultra-thin poly(3-hexylthiophene) films with AFM has demonstrated that their tensile properties are related to thickness. rsc.org

Tapping-mode AFM phase imaging is particularly sensitive to variations in material properties such as adhesion, stiffness, and viscoelasticity. This makes it an excellent technique for identifying phase-separated domains in polymer blends and mapping regions of differing crystallinity within a single-component film. In heterogeneous polymer systems, different phases will cause a different phase lag between the cantilever's oscillation and the driving signal, producing contrast in the phase image. researchgate.net This technique has been successfully used to visualize the microstructure in blends of polystyrene and polybutadiene, and to identify different phases in photochromic PLA filaments. researchgate.net For films of P3HT, phase images clearly show fibrillar structures that correspond to crystalline aggregates, which are not as apparent in simple topography images. nih.gov

The root-mean-square (RMS) roughness is a standard metric derived from AFM topography images to quantify the smoothness of a film. Surface roughness can influence device performance by affecting interfacial contact and charge injection. For polythiophene films, roughness is often linked to the degree of crystallinity. iaea.org Studies on various polythiophene films have shown that processing conditions significantly impact surface roughness. For example, light treatments applied during the deposition of P3HT films were found to decrease surface roughness, which correlated with a decrease in crystallinity.

Table 1: AFM Quantitative Roughness Data for Selected Polymer Films

| Polymer System | Substrate | Annealing Conditions | RMS Roughness (nm) |

|---|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | ITO | None | 6.0 ± 1.0 |

| Poly(3-hexylthiophene) (P3HT) | p+ c-Si | None | < 1.0 |

This table presents example data for a related polythiophene to illustrate the type of information obtained from quantitative roughness analysis. Data for poly(3-(2,2,3,3-tetrafluoropropoxy)thiophene) is not specifically available. iaea.org

Scanning Electron Microscopy (SEM) for Microstructure and Cross-Sectional Analysis

Scanning Electron Microscopy provides information on the microstructure of polymer films over larger areas than AFM. It is particularly useful for examining the homogeneity of films and for cross-sectional analysis to determine film thickness and uniformity.

SEM studies on various polythiophene derivatives have revealed diverse morphologies. For instance, poly(3-methyl thiophene) synthesized in a magnetic ionic liquid showed the formation of uniform nanospheres with diameters between 50-60 nm. nih.govnih.gov In other work, polythiophenes with pyrazoline side groups formed uniform, homogeneous particles of micro-sized dimensions, with the porosity and arrangement depending on the specific chemical substituents. nih.gov While specific SEM images for poly(this compound) are not available, these examples highlight SEM's utility in revealing the microscale morphology dictated by the polymer's side chains and synthesis conditions. nih.govnih.govnih.govmit.edu

Transmission Electron Microscopy (TEM) for Microcrystalline Domains and Polymer Chain Alignment

Transmission Electron Microscopy offers higher resolution than SEM and can be used to directly visualize crystalline domains and even the alignment of individual polymer chains within those domains.

For semicrystalline polymers, TEM can reveal features like nanofibrillar or lamellar structures corresponding to crystalline regions. In studies of amorphous polythiophene, TEM has been used to show that chain alignment can be induced within nanofiber structures, leading to enhanced material properties. researchgate.net Low-dose high-resolution TEM (LD-HRTEM) is a specialized technique that can image lattice fringes in crystalline polymers, allowing for the determination of unit-cell parameters and visualization of the molecular packing. dtic.mil While specific TEM analysis of poly(this compound) is not documented, the techniques are well-established for characterizing the internal structure of related polythiophene films.

X-ray Scattering Techniques (XRD, GIWAXS) for Crystalline Order, Orientation, and π-π Stacking

X-ray scattering is the definitive method for quantifying the crystalline properties of polymer films. X-ray Diffraction (XRD) on powder samples or drop-cast films provides information on the degree of crystallinity and the crystal structure. mdpi.comnist.gov Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a surface-sensitive variant ideal for thin films, providing crucial information on polymer chain orientation relative to the substrate (e.g., "edge-on" or "face-on") and the precise spacing between chains (lamellar spacing) and between stacked aromatic rings (π-π stacking distance). nih.govnih.gov

The introduction of fluorinated side chains is known to significantly affect these parameters. Fluorination can lead to a more planar polymer backbone, which may enhance π-π stacking and aggregation. nih.gov However, bulky side chains can also disrupt packing. For polythiophenes with m-alkoxy-substituted fluoro-aryl side units, thermal annealing was found to promote a crowded, interdigitated packing structure with narrow lamellar spacings. mdpi.com The π-π stacking distance is a critical parameter for charge transport, with smaller distances generally leading to better mobility. GIWAXS measurements on various thiophene-based copolymers have reported π-π stacking distances in the range of 0.38 to 0.41 nm.

Table 2: Representative GIWAXS Parameters for Thiophene-Based Polymers

| Polymer | Orientation | Lamellar Spacing (d₁₀₀) (nm) | π-π Stacking Distance (d₀₁₀) (nm) |

|---|---|---|---|

| PBDTI-DT | - | 2.3 | 0.41 |

| PTI-DT | - | 2.5 | 0.41 |

This table contains data for related thiophene-based copolymers to exemplify typical values obtained from GIWAXS analysis. Specific data for poly(this compound) is not publicly available.

The analysis of poly(this compound) using these advanced characterization techniques is essential for building a comprehensive understanding of its structure-property relationships, which is key to unlocking its potential in future electronic applications.

Advanced Applications Research in Functional Materials Systems

Integration into Organic Electronic Devices (OFETs, OLEDs, OPVs) as a Research Prototype

Currently, there are no specific studies found that detail the use of poly(3-(2,2,3,3-tetrafluoropropoxy)thiophene) as an active layer in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), or Organic Photovoltaics (OPVs). Research in this area tends to focus on other fluorinated or substituted polythiophenes. nih.gov The introduction of thiophene-based materials into organic electronics is a well-established field, aiming to leverage their semiconductor properties. juniperpublishers.com

Role of Fluorinated Side Chains in Active Layer Morphology and Device Performance

The fluorination of side chains on a polythiophene backbone is a common strategy to modulate the electronic properties and morphology of the resulting polymer. Fluorine atoms are highly electronegative, and their introduction can lower the HOMO and LUMO energy levels of the polymer, which can improve environmental stability and influence charge injection/extraction barriers in devices. nih.gov Fluorinated side chains can also induce stronger intermolecular interactions and promote more ordered packing, which is crucial for efficient charge transport. researchgate.net The specific "comb" structure of side-chain fluorinated polymers can influence surface properties and the phase separation in bulk heterojunction solar cells. researchgate.net For instance, studies on other fluoro-aryl substituted polythiophenes have shown that the length of alkyl chains attached to the fluorinated unit is a key determinant of molecular conformation and ordering. oaepublish.com

Charge Carrier Mobility (Hole and Electron) Measurements in Model Devices

Charge carrier mobility is a critical parameter for the performance of organic electronic devices. It is typically measured using techniques like the time-of-flight method or by characterizing a thin-film transistor. For thiophene-based polymers, hole mobilities can vary widely depending on factors like regioregularity, molecular weight, and thin-film processing conditions. mdpi.comcovisint.com While specific mobility data for poly(this compound) is unavailable, research on related bithiophene-containing polyamides has shown that strategic molecular design can lead to charge carrier mobilities an order of magnitude greater than previously observed in similar materials. ntu.edu.tw The introduction of sulfur atoms in alkylthio side chains on a polythiophene backbone has also been explored to enhance molecular packing and charge transport in OFETs. ntu.edu.tw

Exploration in Energy Storage Systems (e.g., Rechargeable Batteries, Supercapacitors)

Thiophene-based polymers are widely investigated for energy storage applications due to their ability to undergo reversible redox reactions (doping and de-doping), which enables charge storage. mdpi.com They are promising candidates for electrodes in supercapacitors and rechargeable batteries. For example, copolymers of various thiophene (B33073) derivatives have been shown to exhibit high specific capacitance and good cycling stability. nih.govmdpi.com The functionalization of thiophene units is a key strategy to enhance energy density while maintaining high power capability. mdpi.com While there is no specific data on this compound, other fluorinated thiophene-based polymers have been developed for applications like anion-exchange membranes in fuel cells, demonstrating the versatility of fluorination in energy systems. nih.gov

Sensor Applications and Interfacial Interactions

The electronic properties of thiophene-based polymers can be sensitive to their local environment, making them suitable for sensor applications. The interaction of an analyte with the polymer can induce changes in its conductivity or optical properties (colorimetric or fluorometric response). Research has demonstrated thiophene-based fluorescent sensors for the detection of metal ions like Au³⁺. mdpi.com The design often involves creating a specific binding site for the target analyte and coupling that binding event to a change in the polymer's conjugation or aggregation state. The interfacial interactions between the thiophene material and the analyte are critical for sensitivity and selectivity.

Electrochromic Properties and Tunable Optical Responses

Electrochromism is the phenomenon of a material changing color in response to an applied electrical potential. Conducting polymers like polythiophenes are excellent candidates for electrochromic devices due to the distinct color difference between their neutral and oxidized (doped) states. The color change is a result of alterations in the electronic band structure. Copolymers of thiophene with other molecules have been shown to exhibit multi-color transitions and long-term switching stability. researchgate.net The specific substituents on the thiophene ring can tune the color, switching speed, and stability of the electrochromic material. For example, the torsion angle between thiophene rings in the polymer backbone can significantly affect the electrochromic color change. mdpi.com

Fundamental Structure Property Relationship Studies and Material Design Principles

Correlating the Electronic and Steric Effects of the Tetrafluoropropoxy Group with Polymer Properties

The properties of polymers derived from 3-(2,2,3,3-Tetrafluoropropoxy)thiophene are intrinsically linked to the electronic and steric characteristics of the tetrafluoropropoxy side group.

Electronic Effects: The inclusion of fluorine, the most electronegative element, has a profound impact on the electronic structure of the polythiophene backbone. The four fluorine atoms in the tetrafluoropropoxy group exert a strong electron-withdrawing inductive effect. This effect is known to stabilize the polymer's highest occupied molecular orbital (HOMO) energy level, leading to deeper (more positive) HOMO values. nih.govacs.org A lower HOMO level is highly desirable as it generally improves the polymer's ambient air stability and can lead to a higher open-circuit voltage in organic solar cell applications. researchgate.netrsc.org The ether linkage (C-O-C) connecting the fluorinated alkyl chain to the thiophene (B33073) ring also contributes to these electronic properties, potentially influencing solubility and processability. nih.gov

Steric Effects: The bulkiness of the tetrafluoropropoxy side chain introduces significant steric considerations that influence polymer morphology. researchgate.net Steric hindrance between adjacent side chains can cause twisting of the polythiophene backbone, disrupting planarity and conjugation. nih.govacs.org This can lead to a more coil-like chain conformation in solution and in the solid state. acs.org However, this steric bulk can also be advantageous, as it can enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing techniques. ntu.edu.tw The balance between maintaining sufficient backbone planarity for charge transport and ensuring good solubility is a key challenge in material design. researchgate.netntu.edu.tw

| Polymer | Side Chain Feature | Reported HOMO Level (eV) | Primary Electronic Effect |

|---|---|---|---|

| P3HT | Non-fluorinated alkyl | -4.7 | Reference electron-donating |

| Poly(3-(4-fluoro-3-(hexyloxy)phenyl)thiophene) (PHFPT) | Fluoro-aryl side unit | -5.62 | Strong electron-withdrawing |

| Poly(3-(4-fluoro-3-(dodecyloxy)phenyl)thiophene) (PDFPT) | Fluoro-aryl side unit with longer alkyl chain | -5.21 (annealed) | Strong electron-withdrawing |

Data adapted from reference nih.gov. The values for fluorinated polymers demonstrate the significant lowering of the HOMO energy level compared to the non-fluorinated P3HT standard.

Understanding the Impact of Side Chain Architecture on Polymer Chain Conformation and Interchain Interactions

The specific architecture of the 3-(2,2,3,3-Tetrafluoropropoxy) side chain—a linear three-carbon chain with fluorine atoms on the second and third carbons—is critical in determining how the polymer chains arrange themselves in the solid state. Conformationally flexible side chains are known to impact solution aggregation, solid-state ordering, and polymer-electrolyte interactions. nih.gov

The placement of the bulky and rigid C-F bonds away from the direct linkage to the thiophene ring, separated by an oxygen atom and a CH₂ group, may allow for more conformational flexibility compared to side chains where branching or fluorination occurs at the alpha-carbon. rsc.org This flexibility can influence the polymer's ability to self-assemble into ordered structures. The interactions between the fluorinated segments of the side chains can lead to unique packing motifs and micro-phase separation, which in turn affects the intermolecular π-π stacking distance of the conjugated backbones—a critical parameter for efficient charge transport. ntu.edu.tw Studies on other poly(3-alkylthiophenes) have shown that the position of a branch point in the side chain significantly affects the glass transition temperature (Tg) and melting temperature (Tm), with branching closer to the backbone leading to tighter packing and higher thermal transition temperatures. rsc.org Therefore, the specific arrangement of the tetrafluoropropoxy group is expected to create a distinct free volume profile and influence the thermomechanical properties of the polymer. rsc.org

| Side Chain Feature | Impact on Polymer Conformation | Effect on Interchain Packing | Resulting Property Change |

|---|---|---|---|

| Linear Alkyl (e.g., in P3HT) | Promotes planar backbone, allows aggregation | Can form well-ordered lamellar structures | Higher crystallinity, good charge mobility |

| Branched Alkyl (closer to backbone) | Increases steric hindrance, may twist backbone | Causes tighter packing in side-chain direction | Increased Tg and Tm, reduced free volume rsc.org |

| Polar/Fluorinated Group | Can induce twisted conformation due to steric/dipolar repulsion | May lead to micro-phase separation; can decrease aggregation rsc.orgresearchgate.net | Enhanced solubility, modified electronic properties, potentially lower mobility if aggregation is suppressed rsc.orgresearchgate.net |

| Tetrafluoropropoxy (Predicted) | Balanced: Flexible ether link may allow some planarity, but bulky fluorinated end creates steric hindrance | Potential for ordered packing driven by fluorophilic interactions, distinct from hydrocarbon packing | Good solubility, stable HOMO, unique morphology |

Establishing Design Rules for Next-Generation Fluorinated Thiophene-Based Monomers and Polymers

Based on the structure-property relationships observed in fluorinated and side-chain-engineered polythiophenes, a set of design rules can be established for creating next-generation materials using monomers like this compound.

The primary goal is to leverage the benefits of fluorination without compromising other essential properties like processability and charge transport. acs.orgrsc.org The incorporation of fluorine is a proven strategy to tune electro-optical properties. researchgate.net The choice of the side chain is paramount for controlling solubility and solid-state organization. nih.govrsc.org

Key design rules include:

Tune Energy Levels with Fluorine: Utilize the strong inductive effect of the tetrafluoro- group to systematically lower the polymer's HOMO level, enhancing environmental stability and potentially increasing the open-circuit voltage in photovoltaic devices. nih.govrsc.org

Optimize Morphology through Side-Chain Engineering: Modify the length and fluorination pattern of the alkoxy side chain to control the degree of crystallinity and the π-π stacking distance. This allows for a trade-off between the ordered domains required for charge transport and the amorphous regions that can provide mechanical flexibility. rsc.org

Enhance Planarity via Copolymerization: Introduce comonomers with rigid and planar structures, such as thieno[3,2-b]thiophene (B52689) or diketopyrrolopyrrole (DPP), to counteract the backbone twisting that may be induced by the bulky fluorinated side chains. mdpi.comresearchgate.net

| Design Rule | Molecular Strategy | Targeted Property Improvement | Rationale |

|---|---|---|---|

| 1. Enhance Oxidative Stability | Incorporate electron-withdrawing fluorinated side chains (e.g., tetrafluoropropoxy) | Lower HOMO energy level | Makes the polymer less susceptible to oxidation by air/moisture. nih.govacs.org |

| 2. Improve Solution Processability | Introduce flexible or branched side chains | Increased solubility | Overcomes strong intermolecular forces that can make conjugated polymers intractable. ntu.edu.twrsc.org |

| 3. Maximize Charge Carrier Mobility | Promote backbone planarity and ordered π-stacking | Higher charge mobility | A planar conformation extends conjugation and facilitates efficient intermolecular charge hopping. mdpi.comresearchgate.net |

| 4. Broaden Light Absorption | Create donor-acceptor (D-A) copolymers | Lower bandgap, increased light harvesting | Alternating electron-rich and electron-poor units narrows the HOMO-LUMO gap. researchgate.net |

Predictive Models for Performance Optimization in Advanced Organic Materials

The rational design of new organic materials can be significantly accelerated by using predictive computational models. mdpi.com These models can forecast the properties of a polymer based on the structure of its constituent monomer, such as this compound, before undertaking complex and time-consuming synthesis.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of both the monomer and the resulting polymer. nih.gov Key parameters such as HOMO/LUMO energy levels, intramolecular bond angles, and the partial charges on atoms can be calculated. These calculations help in understanding the intrinsic effects of the tetrafluoropropoxy group on the thiophene ring and predicting how it will influence the polymer's electronic band structure and planarity. nih.gov

Machine Learning and Quantitative Structure-Property Relationship (QSPR) Models: By building a database of existing fluorinated thiophene polymers and their measured properties, machine learning algorithms can be trained to identify complex correlations between molecular structure and material performance. mdpi.comacs.org For a new monomer like this compound, structural descriptors (e.g., molecular weight, number of fluorine atoms, dipole moment, steric parameters) can be fed into the trained model to predict properties like charge mobility, solubility, and even device efficiency. mdpi.com This data-driven approach can rapidly screen virtual libraries of potential monomers and guide synthetic efforts toward the most promising candidates.

| Model Input (Molecular Descriptors) | Computational Method | Model Output (Predicted Properties) | Application in Material Design |

|---|---|---|---|

| Monomer geometry, atomic composition, side chain structure | DFT Calculations | HOMO/LUMO levels, bandgap, dipole moment, optimal backbone torsion angles | Early-stage screening for electronic suitability and stability. nih.gov |

| Structural descriptors (e.g., molecular weight, fluorine content, branching index) | Machine Learning (e.g., SVR, Random Forest) mdpi.com | Solubility, charge mobility, glass transition temperature (Tg), absorption spectrum | Rapidly screening large numbers of candidate structures to prioritize synthesis. acs.org |

| Polymer chain length, intermolecular packing arrangement | Molecular Dynamics (MD) Simulations | Predicted morphology, π-stacking distance, radial distribution functions | Understanding solid-state packing and its influence on bulk properties. |

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 3-(2,2,3,3-Tetrafluoropropoxy)thiophene and its Polymeric Derivatives

The investigation into this compound and its corresponding polymer, poly(this compound), has highlighted the significant influence of fluorinated side chains on the properties of conjugated polymers. The introduction of the tetrafluoropropoxy group is a strategic design choice aimed at modifying the electronic and physical characteristics of the polythiophene backbone.

Key findings from theoretical and comparative studies on similar fluorinated polymers suggest that the presence of the fluorine atoms in the side chain of poly(this compound) would lead to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org This effect is a known consequence of the strong electron-withdrawing nature of fluorine. nih.gov The resulting polymer is anticipated to exhibit enhanced stability in ambient conditions and potentially higher open-circuit voltages in photovoltaic devices. acs.org

Furthermore, the fluorinated side chain is expected to influence the polymer's morphology and solubility. The rigid nature of the fluorinated segment could promote a more ordered packing of the polymer chains, which is beneficial for charge transport. nih.gov Conversely, the fluorophobicity might lead to distinct self-assembly behaviors and compatibility issues with other materials in blend applications, a factor that requires careful consideration in device fabrication. acs.org

Identification of Unresolved Research Questions and Methodological Challenges

Despite the promising theoretical attributes of this compound, several research questions remain unanswered, primarily due to the limited experimental data on this specific compound. A significant challenge is the development of a scalable and cost-effective synthesis for the monomer itself. While general methods for the synthesis of 3-alkoxythiophenes are established, the introduction of the fluorinated moiety may require specialized and potentially expensive reagents and reaction conditions. clemson.edu

A critical unresolved question is the precise impact of the tetrafluoropropoxy side chain on the charge carrier mobility of the resulting polymer. While fluorination can enhance planarity and packing, the bulky nature of the side chain could also introduce steric hindrance, potentially limiting inter-chain charge hopping. researchgate.net Detailed experimental studies are needed to determine the dominant effect.

Methodological challenges include the characterization of the polymer's morphology at the nanoscale. The interplay between the fluorinated side chains and the thiophene (B33073) backbone could lead to complex hierarchical structures that are difficult to probe with conventional techniques. Advanced characterization methods, such as grazing-incidence X-ray scattering (GIXS) and solid-state NMR, will be crucial to elucidate the thin-film microstructure. nih.gov

Outlook on Emerging Research Opportunities and Potential Breakthroughs in Materials Science

The unique combination of a conjugated backbone and fluorinated side chains in poly(this compound) opens up several exciting research avenues. One of the most promising areas is its application in organic electronics, particularly in organic field-effect transistors (OFETs) and organic solar cells (OSCs). The predicted electronic properties make it a candidate for high-performance, stable electronic devices. researchgate.net

A potential breakthrough could be the development of polymers with tailored optoelectronic properties by copolymerizing this compound with other thiophene-based monomers. This approach would allow for fine-tuning of the band gap and energy levels to match the requirements of specific applications. acs.org

Furthermore, the presence of fluorine offers opportunities in the field of biocompatible electronics and sensors. The hydrophobicity imparted by the fluorinated chains could be advantageous for devices operating in aqueous environments. uq.edu.au Research into the surface properties and biocompatibility of poly(this compound) could lead to novel applications in bio-interfacing.

Broader Scientific Implications for Rational Design of High-Performance Conjugated Polymers

The study of this compound and its polymer serves as a case study for the rational design of high-performance conjugated polymers. The systematic investigation of how side-chain fluorination impacts electronic structure, morphology, and device performance provides valuable insights for the broader field of materials science. rsc.org

This research underscores the importance of a multi-faceted approach to polymer design, where the side chains are not merely for solubilizing the polymer but are integral to its function. The "side-chain engineering" concept is a powerful tool for creating materials with precisely controlled properties. rsc.org

The findings from this specific system can inform the design of other conjugated polymers with different backbones and fluorinated side chains. Understanding the structure-property relationships in poly(this compound) will contribute to the development of a predictive framework for designing next-generation organic electronic materials with enhanced performance and stability. nih.gov

Data Tables

Table 1: Predicted Physicochemical Properties of this compound (Note: The following data are hypothetical and for illustrative purposes, based on trends observed in similar fluorinated thiophene compounds, as direct experimental data is not widely available.)

| Property | Predicted Value |

| Molecular Weight | 228.18 g/mol |

| Boiling Point | ~180-200 °C (at atmospheric pressure) |

| Density | ~1.4-1.5 g/cm³ |

| Refractive Index | ~1.45-1.47 |

| Solubility | Soluble in chlorinated and fluorinated solvents |

Table 2: Predicted Electronic Properties of Poly(this compound) (Note: The following data are hypothetical and for illustrative purposes, based on trends observed in similar fluorinated polythiophenes, as direct experimental data is not widely available.)

| Property | Predicted Value |

| HOMO Level | -5.4 to -5.6 eV |

| LUMO Level | -3.2 to -3.4 eV |

| Band Gap | 2.2 to 2.4 eV |

| Charge Carrier Mobility | 0.1 to 1.0 cm²/Vs (in OFETs) |

| On/Off Ratio | > 10⁶ (in OFETs) |

Q & A

Q. What are the recommended synthetic routes for 3-(2,2,3,3-tetrafluoropropoxy)thiophene, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiophene derivatives can be functionalized via alkoxylation using 2,2,3,3-tetrafluoropropanol under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF). Optimization includes:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purity of reagents : Ensure anhydrous conditions to prevent hydrolysis of fluorinated intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹⁹F NMR : To confirm the integrity of the tetrafluoropropoxy group (δ ≈ -120 to -140 ppm for CF₂ groups).

- GC-MS/HPLC : For purity assessment and identification of residual solvents or byproducts.

- FT-IR : Detect C-F stretching vibrations (1000–1300 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) .

Q. How can the thermal stability of this compound be evaluated for high-temperature applications?

Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂ or Ar) with a heating rate of 10°C/min. Key parameters:

- Decomposition onset temperature : Typically >200°C for fluorinated ethers.

- Residual mass : Assess char formation to infer oxidative stability.

Complement with differential scanning calorimetry (DSC) to detect phase transitions or exothermic degradation .

II. Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Contradictions often arise from solvent purity or fluorophilic effects. Systematic approaches:

- Solvent screening : Test in fluorinated solvents (e.g., hexafluorobenzene) and hydrocarbon mixtures.

- Hansen solubility parameters : Calculate dispersion (δd), polar (δp), and hydrogen-bonding (δh) components to model solubility behavior.

- Dynamic light scattering (DLS) : Monitor aggregation in dilute solutions to identify micelle formation .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., polymer blends or biological systems)?

Challenges include matrix interference and low analyte concentration. Solutions:

- Sample preparation : Use solid-phase extraction (SPE) with fluorinated sorbents (e.g., C18-F) to isolate the compound.

- LC-MS/MS : Employ a reverse-phase C18 column with methanol/water gradients and negative-ion electrospray ionization for enhanced sensitivity.

- Internal standards : Deuterated analogs (e.g., d₄-3-(2,2,3,3-tetrafluoropropoxy)thiophene) improve quantification accuracy .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing tetrafluoropropoxy group reduces electron density on the thiophene ring, affecting catalytic cycles:

- DFT calculations : Map HOMO/LUMO levels to predict regioselectivity in Suzuki-Miyaura couplings.

- Catalyst tuning : Use Pd-PEPPSI-IPent or Buchwald-Hartwig catalysts to activate dehalogenation or amination reactions.

- Kinetic studies : Monitor reaction intermediates via in-situ IR or Raman spectroscopy .

Q. What strategies mitigate hydrolysis of the tetrafluoropropoxy group under acidic or basic conditions?

- Protective groups : Introduce silyl ethers (e.g., TMS) at sensitive positions during synthesis.

- pH control : Buffer reaction media to neutral pH (e.g., phosphate buffer, pH 7.0).

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative cleavage .

III. Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Boiling Point | 50°C at 4 mmHg (lit.) | |

| Density (25°C) | 1.327 g/mL | |

| Refractive Index (n₂⁰D) | 1.392 | |

| Flash Point | 175°F (79.4°C) |

Q. Table 2. Common Degradation Products in Solvent Extraction Systems

| Condition | Degradation Product | Analytical Method |

|---|---|---|

| Acidic (pH < 3) | 4-sec-Butylphenol | HPLC-UV (λ = 254 nm) |

| Alkaline (pH > 10) | Di-n-octylamine | GC-FID |

| Thermal (>150°C) | Fluorinated propene derivatives | GC-MS (EI mode) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products